molecular formula C18H32 B14633392 (1-Cyclohexyl-1-hexenyl)cyclohexane CAS No. 56671-72-8

(1-Cyclohexyl-1-hexenyl)cyclohexane

Cat. No.: B14633392
CAS No.: 56671-72-8
M. Wt: 248.4 g/mol
InChI Key: UFOOZEWXRVUDBS-UHFFFAOYSA-N
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Description

(1-Cyclohexyl-1-hexenyl)cyclohexane (IUPAC name: 1,1′-Hexane-1,1-diyldicyclohexane) is a branched alicyclic hydrocarbon with the molecular formula C₁₈H₃₄ and an average molecular mass of 250.47 g/mol . Structurally, it consists of two cyclohexyl groups connected via a hexenyl bridge (Figure 1). The compound’s extended aliphatic chain and bulky cyclohexane moieties confer unique physicochemical properties, including high hydrophobicity and steric hindrance, which distinguish it from simpler cycloalkanes like cyclohexane or substituted derivatives such as methoxycyclohexane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclohexyl-1-hexenyl)cyclohexane can be achieved through several methods. One common approach involves the reaction of cyclohexene with cyclohexylmagnesium bromide, followed by the addition of hexenyl bromide. The reaction is typically carried out in an inert atmosphere using a solvent such as diethyl ether or tetrahydrofuran (THF). The reaction mixture is then quenched with water and extracted to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of cyclohexene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The hydrogenation process is carried out under high pressure and temperature to achieve the desired conversion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-1-hexenyl)cyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.

    Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst under high pressure.

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a radical initiator or under UV light.

Major Products Formed

    Oxidation: Ketones or alcohols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

(1-Cyclohexyl-1-hexenyl)cyclohexane has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of (1-Cyclohexyl-1-hexenyl)cyclohexane involves its interaction with molecular targets and pathways within a system. The compound can undergo various chemical transformations, such as oxidation and reduction, which can alter its structure and reactivity. These transformations can affect its interactions with enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Cyclohexane Derivatives

  • Cyclohexane (C₆H₁₂) : A simple cycloalkane with a chair conformation. Unlike (1-Cyclohexyl-1-hexenyl)cyclohexane, it lacks branching or unsaturated bonds, resulting in lower molar volume (108.2 cm³/mol vs. ~250 cm³/mol) and weaker van der Waals interactions .
  • Methoxycyclohexane (C₇H₁₄O): Contains a polar methoxy group, enhancing solubility in polar solvents. In contrast, this compound’s nonpolar structure limits solubility to hydrophobic media .
  • 3-[(1E)-1-Hexenyl]-1-cyclohexene (C₁₂H₂₀) : Features a conjugated diene system, enabling addition reactions. The hexenyl bridge in this compound lacks this reactivity due to steric shielding .

Adamantane and Alicyclic Compounds

Adamantane derivatives (e.g., 5d in ) exhibit rigid diamondoid frameworks, whereas this compound’s flexible hexenyl linker allows conformational mobility. This difference impacts applications: adamantane derivatives are favored in drug design for stability , while the target compound’s flexibility may suit polymer or lubricant formulations.

Physicochemical Properties

Table 1: Key Property Comparison

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C)* Solubility in Water LogP*
This compound C₁₈H₃₄ 250.47 ~300 (est.) Insoluble ~7.5 (est.)
Cyclohexane C₆H₁₂ 84.16 80.7 0.055 g/L 3.44
Methoxycyclohexane C₇H₁₄O 114.19 134–136 Slightly soluble 2.1
3-[(1E)-1-Hexenyl]-1-cyclohexene C₁₂H₂₀ 164.29 ~200 (est.) Insoluble ~4.8

*Estimated based on structural analogs .

Key Observations :

  • The hexenyl bridge and dual cyclohexyl groups in this compound increase hydrophobicity (LogP ~7.5) compared to cyclohexane (LogP 3.44) .
  • Its higher molar volume reduces packing efficiency, lowering melting points relative to adamantane derivatives .

Chemical Reactivity and Stability

  • Oxidation : Cyclohexane undergoes low-temperature oxidation to form cyclohexene and epoxycyclohexane via ROO· radical pathways . In contrast, this compound’s steric bulk likely slows oxidation, making it more stable under similar conditions.
  • Hydrogenation : Catalytic hydrogenation of similar compounds (e.g., anisole) yields cyclohexane and methoxycyclohexane . The target compound’s hexenyl bridge may hydrogenate to form a saturated hexane chain, but this remains untested.
  • Biodegradation : Simple cycloalkanes (e.g., cyclohexane) degrade rapidly in sulfate-rich environments, whereas methyl- or ethyl-substituted analogs show slower rates due to steric hindrance . The complex structure of this compound likely further impedes microbial breakdown.

Properties

CAS No.

56671-72-8

Molecular Formula

C18H32

Molecular Weight

248.4 g/mol

IUPAC Name

1-cyclohexylhex-1-enylcyclohexane

InChI

InChI=1S/C18H32/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h15-17H,2-14H2,1H3

InChI Key

UFOOZEWXRVUDBS-UHFFFAOYSA-N

Canonical SMILES

CCCCC=C(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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